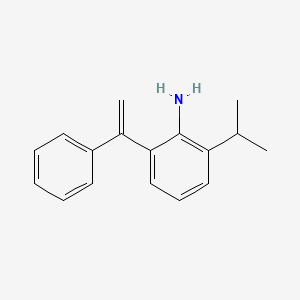![molecular formula C14H14N2O2S B14119749 N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)
N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a sulfonyl group attached to a hydrazide moiety, which is further linked to a benzene ring substituted with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted sulfonohydrazides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions and form reactive intermediates contributes to its antimicrobial and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide
- N’-[(1E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
- N’-[(1E)-(4-methoxyphenyl)methylidene]benzenesulfonohydrazide
Uniqueness
N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H14N2O2S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
N-[(Z)-(4-methylphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O2S/c1-12-7-9-13(10-8-12)11-15-16-19(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11- |
Clave InChI |
QLNFPAAQLQIDCN-PTNGSMBKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N\NS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11,22-Dibromo-18-[2,6-di(propan-2-yl)phenyl]-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14119683.png)


![Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14119702.png)
![(1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate](/img/structure/B14119709.png)
![N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine;N-[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14119712.png)

![2-[2-Hydroxy-5-[(4-propoxycarbonylphenyl)diazenyl]phenyl]acetic acid](/img/structure/B14119717.png)
![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14119725.png)


![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14119742.png)

